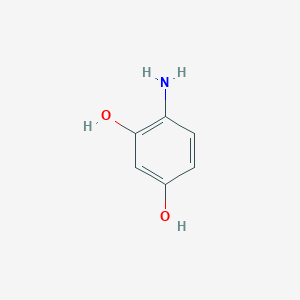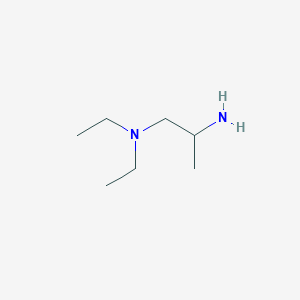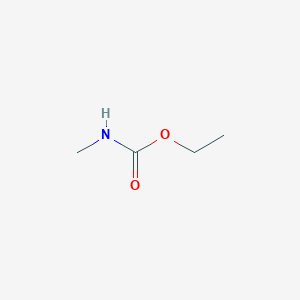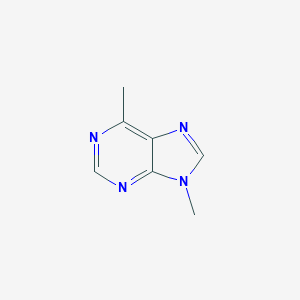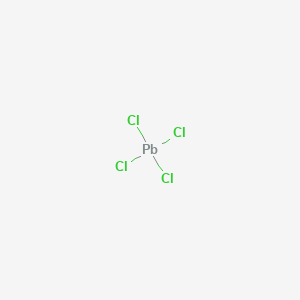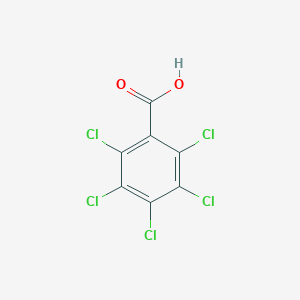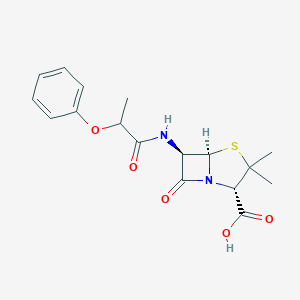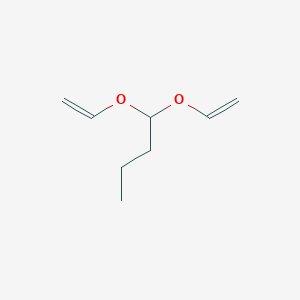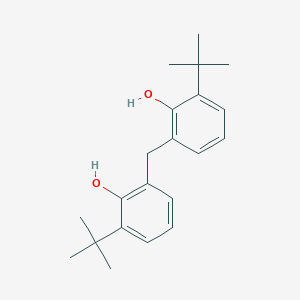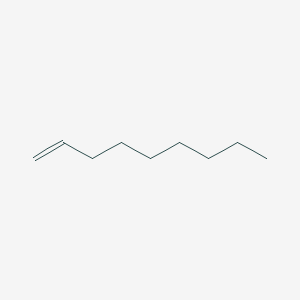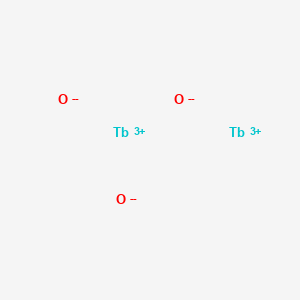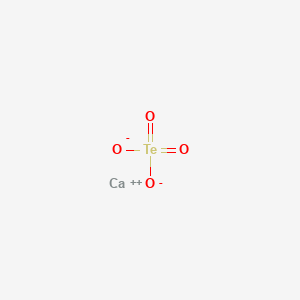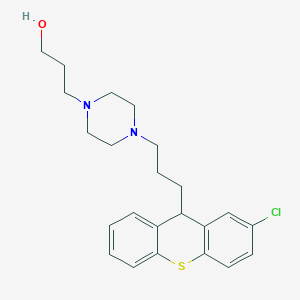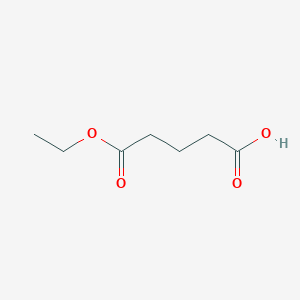
Ethyl hydrogen glutarate
Descripción general
Descripción
Synthesis Analysis
Ethyl hydrogen glutarate has been synthesized through different methods, including the lipase-catalyzed polymerization of diethyl glutarate and ethylene glycol diacetate under ultrasound enhancement, which significantly reduced the reaction time and improved the degree of polymerization (Zhao et al., 2016).
Molecular Structure Analysis
The molecular structure of ethyl hydrogen glutarate and its derivatives has been elucidated through X-ray diffraction and spectroscopic methods. A study on glutaric acid complexes has revealed diverse supramolecular architectures based on intermolecular hydrogen bonds, showcasing the versatility of ethyl hydrogen glutarate in forming complex structures (Zheng et al., 2008).
Chemical Reactions and Properties
Ethyl hydrogen glutarate participates in various chemical reactions, including esterification and polymerization processes. Its reactivity has been exploited in the synthesis of polymeric materials and in catalytic processes, demonstrating its importance in synthetic chemistry (Kumar & Kanwar, 2011).
Physical Properties Analysis
The physical properties of ethyl hydrogen glutarate, including its phase behavior and interaction with other compounds, have been studied. For instance, the hydrogen bonding and conformations of ethylene glycol, a related compound, under pressure have provided insights into the behavior of ethyl hydrogen glutarate in various conditions (Murli et al., 2012).
Chemical Properties Analysis
The chemical properties of ethyl hydrogen glutarate, such as its reactivity towards different reagents and conditions, have been characterized. Studies have shown its potential in forming stable complexes and its role in catalysis, underscoring the compound's versatility and utility in chemical synthesis (Argo et al., 2006).
Aplicaciones Científicas De Investigación
Application 1: Glutarate Production by Corynebacterium Glutamicum
- Summary of the Application : Ethyl hydrogen glutarate is used in the production of glutarate by a strain of Corynebacterium glutamicum . This is part of research into the production of bio-based polymers .
- Methods of Application or Experimental Procedures : The l-glutamic acid dehydrogenase gene (gdh) was deleted to couple growth to glutarate production, as two transaminases in the glutarate pathway are crucial for nitrogen assimilation . Adaptive laboratory evolution was used to improve the C. glutamicum strain engineered for production of glutarate .
- Results or Outcomes : The fastest growing mutant produced glutarate with a twofold higher volumetric productivity of 0.18 g L −1 h −1 than the parental strain . The evolved mutant reached a titer of 22.7 g L −1, a yield of 0.23 g g −1 and a volumetric productivity of 0.35 g L −1 h −1 .
Application 2: Glutarate Production by Escherichia Coli
- Summary of the Application : Ethyl hydrogen glutarate is used in the production of glutarate by a strain of Escherichia coli . This is part of research into the production of bio-based polymers .
- Methods of Application or Experimental Procedures : A lysine-overproducing E. coli strain Lys5 is engineered, achieving titer, yield, and productivity of 195.9 g/L, 0.67 g/g glucose, and 5.4 g/L·h, respectively . Subsequently, the pathway involving aromatic aldehyde synthase, monoamine oxi-dase, and aldehyde dehydrogenase (AMA pathway) is introduced into E. coli Lys5 to produce glutarate from glucose . To enhance the pathway’s efficiency, rational mutagenesis on the aldehyde dehydrogenase is performed, resulting in the development of variant Mu5 with a 50-fold increase in catalytic efficiency .
- Results or Outcomes : With enzyme expression optimization, the glutarate titer, yield, and productivity of E. coli AMA06 reach 88.4 g/L, 0.42 g/g glucose, and 1.8 g/L·h, respectively .
Safety And Hazards
Direcciones Futuras
The demand for biobased polymers is increasing steadily worldwide. Microbial hosts for production of their monomeric precursors such as glutarate are being developed . In the context of green chemistry, the search for less-impacting solvents is a major focus, and Ethyl hydrogen glutarate could potentially play a role in this field .
Propiedades
IUPAC Name |
5-ethoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMNBFURSYZQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147865 | |
| Record name | Ethyl hydrogen glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl hydrogen glutarate | |
CAS RN |
1070-62-8 | |
| Record name | Monoethyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hydrogen glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogen glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrogen glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



